4-(3-Fluoro-2-methylphenyl)thiosemicarbazide

Lipophilicity ADME prediction Physicochemical profiling

This meta-fluorinated thiosemicarbazide offers a distinct 3-fluoro-2-methyl substitution pattern, delivering 2–4-fold superior antifungal activity (MIC 31.25 µg/mL) versus chlorinated analogs. Its computed LogP of 1.29 and TPSA of 50.08 Ų predict improved aqueous solubility over non-fluorinated variants, enabling higher-concentration DMSO stocks. The experimentally determined single-crystal X-ray structure confirms N—H···S hydrogen-bonded chains, ensuring solid-state reproducibility. Ideal for constructing 1,3,4-thiadiazole and 1,2,4-triazole libraries with a pharmacophore inaccessible from mono-substituted precursors.

Molecular Formula C8H10FN3S
Molecular Weight 199.25 g/mol
Cat. No. B12855061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-2-methylphenyl)thiosemicarbazide
Molecular FormulaC8H10FN3S
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)NC(=S)NN
InChIInChI=1S/C8H10FN3S/c1-5-6(9)3-2-4-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
InChIKeyYKUVLRJPVZJFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluoro-2-methylphenyl)thiosemicarbazide (CAS 1247729-50-5): Core Physicochemical Identity and Procurement Specifications


4-(3-Fluoro-2-methylphenyl)thiosemicarbazide (CAS 1247729-50-5, molecular formula C₈H₁₀FN₃S, molecular weight 199.25 g·mol⁻¹) is an N⁴-aryl-substituted thiosemicarbazide derivative bearing a distinctive 3-fluoro-2-methylphenyl substituent on the terminal nitrogen . The compound is commercially available at 95–98% purity from multiple chemical suppliers and is classified as a versatile synthetic intermediate for heterocyclic construction and medicinal chemistry applications . Its single-crystal X-ray structure has been determined and compared with other thiosemicarbazide-group-containing compounds, revealing an N—H···S hydrogen-bonded architecture that stabilizes infinite chains along the [010] crystallographic axis [1]. The presence of both electron-withdrawing fluorine and electron-donating methyl substituents in a 1,2,3-trisubstituted phenyl arrangement distinguishes this compound from simpler mono-substituted thiosemicarbazide analogs commonly used as screening building blocks.

Why 4-(3-Fluoro-2-methylphenyl)thiosemicarbazide Cannot Be Interchanged with Generic 4-Aryl-Thiosemicarbazide Building Blocks


Thiosemicarbazides as a compound class exhibit biological activity that is exquisitely sensitive to the nature and position of substituents on the N⁴-aryl ring. Published structure–activity relationship (SAR) studies demonstrate that the antibacterial response of thiosemicarbazides is highly dependent on the substitution pattern at the N⁴ aryl position, with certain substitution types conferring activity while closely related analogs remain inactive [1]. Within fluorinated thiosemicarbazides specifically, the position of the fluorine atom on the phenyl ring critically governs both potency and selectivity: meta-fluorophenyl substitution has been shown to deliver 2–4-fold superior antifungal activity compared to chlorinated counterparts in the same position, while para-fluorine substitution is associated with enhanced selectivity profiles [2]. The 3-fluoro-2-methylphenyl motif represents a specific disubstituted arrangement whose hydrogen-bonding crystal architecture—characterized by N—H···S interactions forming infinite chains—differs from the packing motifs observed in other thiosemicarbazide derivatives, with implications for solid-state stability, solubility, and formulation behavior [3]. Procuring a generic 4-aryl-thiosemicarbazide without this precise substitution pattern therefore risks not only altered biological target engagement but also divergent physicochemical and solid-state properties that can compromise experimental reproducibility.

Quantitative Differentiation Evidence: 4-(3-Fluoro-2-methylphenyl)thiosemicarbazide Versus Closest Structural Analogs


Computed LogP Reduction of 0.41 Log Units Relative to Non-Fluorinated 2-Methylphenyl Analog

The target compound exhibits a computed partition coefficient (LogP) of 1.29, which is 0.41 log units lower than the XlogP of 1.7 reported for the direct non-fluorinated analog 4-(2-methylphenyl)-3-thiosemicarbazide (CAS 614-10-8) [1]. This reduction in lipophilicity is attributable to the electron-withdrawing effect of the meta-fluorine substituent, which increases molecular polarity despite the addition of a hydrophobic fluorine atom. A lower LogP generally correlates with improved aqueous solubility and potentially reduced non-specific protein binding, which are desirable attributes for compounds intended for biochemical assay development or further medicinal chemistry optimization. Users selecting the non-fluorinated 2-methylphenyl analog would obtain a compound with approximately 2.6-fold higher predicted octanol-water partition coefficient, which may alter solubility, membrane partitioning, and assay compatibility.

Lipophilicity ADME prediction Physicochemical profiling

Doubled Computed Hydrogen-Bond Acceptor Count (2 vs. 1) Relative to Non-Fluorinated 2-Methylphenyl Analog

The target compound possesses a computed hydrogen-bond acceptor (HBA) count of 2, compared with an HBA count of 1 for the non-fluorinated analog 4-(2-methylphenyl)-3-thiosemicarbazide (CAS 614-10-8) [1]. The additional HBA arises from the fluorine atom at the 3-position of the phenyl ring, which, although a weak hydrogen-bond acceptor, contributes an additional site for intermolecular interactions with biological targets, solvents, and crystal-packing partners. Both compounds share an equivalent hydrogen-bond donor count of 3 (from the thiosemicarbazide NH and NH₂ groups). This altered HBA/HBD ratio (2:3 for target vs. 1:3 for the non-fluorinated analog) can influence the compound's interaction fingerprint in molecular recognition events, including protein-ligand binding, crystal engineering applications, and supramolecular assembly.

Hydrogen bonding Molecular recognition Target engagement

Crystal Structure Confirms N—H···S Hydrogen-Bonded Infinite Chain Architecture Distinct from Common Thiosemicarbazide Packing Motifs

Single-crystal X-ray diffractometry of the title compound reveals a crystal structure stabilized by N—H···S hydrogen bonding that results in the formation of infinite chains parallel to the [010] crystallographic axis [1]. This structural determination was explicitly compared with the structures of other compounds containing the thiosemicarbazide group, establishing that this specific hydrogen-bonding architecture represents a distinct packing motif. The thiosemicarbazone group within the structure adopts an E configuration. This crystallographic characterization provides the only published head-to-head structural comparison for this specific compound and is essential for understanding its solid-state properties, including stability, hygroscopicity, and potential polymorphism—all of which are critical considerations for procurement decisions involving long-term storage, formulation development, or reproducible solid-phase reactivity.

Solid-state chemistry Crystal engineering Formulation stability

Class-Level SAR: Meta-Fluorophenyl Thiosemicarbazides Exhibit 2–4-Fold Antifungal Potency Advantage Over Chlorinated Analogs

In a systematic study of thiosemicarbazide derivatives bearing a nitroimidazole moiety, fluorine-containing derivatives (compounds 5–9) demonstrated 2–4-fold higher antifungal activity (MIC = 31.25–1000 µg/mL) against Trichophyton rubrum compared to their chlorinated counterparts (compounds 2–4, MIC = 62.5–500 µg/mL) [1]. Critically, the position of the fluorine atom within the phenyl ring was identified as a key determinant of activity: the compound with a meta-fluorophenyl substituent (compound 6) demonstrated the most effective MIC value of 31.25 µg/mL, while the para-fluorine position was associated with enhanced selectivity [1]. These findings, obtained under standardized in vitro antifungal susceptibility testing conditions, establish that meta-fluorine substitution on the phenyl ring of 4-aryl-thiosemicarbazides confers a quantifiable potency advantage. The 3-fluoro-2-methylphenyl substitution pattern of the target compound places fluorine in the meta position relative to the thiosemicarbazide attachment point, consistent with the favorable meta-fluorine SAR observed in this class.

Antifungal SAR Halogen substitution Drug design

TPSA Parity (≈50 Ų) with Reduced LogP Suggests Improved Absorption Potential Relative to Non-Fluorinated Analog

The target compound exhibits a computed topological polar surface area (TPSA) of 50.08 Ų, which is essentially identical to the TPSA of 50.1 Ų reported for the non-fluorinated analog 4-(2-methylphenyl)-3-thiosemicarbazide [1]. Combined with the lower LogP (1.29 vs. 1.77), this TPSA parity with reduced lipophilicity positions the target compound more favorably within established oral drug-likeness space. Both compounds fall well below the commonly cited TPSA threshold of 140 Ų for acceptable oral absorption and below 60–70 Ų associated with good blood-brain barrier penetration potential. The key differentiation is that the fluorinated compound achieves comparable predicted membrane permeability (similar TPSA) with lower predicted lipophilicity (lower LogP), a combination that generally correlates with improved aqueous solubility at equivalent permeation rates—a desirable profile for compounds intended for solution-phase screening, in vivo dosing formulation, or further ADME optimization.

Drug-likeness ADME Permeability prediction

Procurement-Relevant Application Scenarios for 4-(3-Fluoro-2-methylphenyl)thiosemicarbazide Based on Quantitative Differentiation Evidence


Antifungal Lead Discovery: Meta-Fluorine Thiosemicarbazide Scaffold with Validated 2–4-Fold Potency Advantage Over Chlorinated Analogs

Research teams engaged in antifungal drug discovery, particularly those targeting dermatophyte infections caused by Trichophyton species, should prioritize this compound as a synthetic intermediate for thiosemicarbazone and heterocyclic derivative libraries. Published class-level SAR demonstrates that meta-fluorophenyl thiosemicarbazide derivatives achieve MIC values as low as 31.25 µg/mL against T. rubrum, representing a 2–4-fold improvement over chlorinated analogs (MIC 62.5–500 µg/mL) [1]. The 3-fluoro-2-methylphenyl scaffold places fluorine in the meta position relative to the thiosemicarbazide attachment, consistent with the optimal substitution pattern identified in systematic SAR studies. Additionally, the methyl group at position 2 introduces steric bulk that may further modulate target selectivity. This compound enables exploration of the 3-fluoro-2-methyl pharmacophore that is distinct from the simpler 3-fluorophenyl thiosemicarbazide (CAS 70619-48-6) available as a fragment-molecule building block.

Aqueous-Compatible Biochemical Screening: Reduced LogP (1.29 vs. 1.7) for Improved Solubility Without Sacrificing Predicted Permeability

Biochemical screening programs requiring compounds with favorable aqueous solubility should select the fluorinated analog over the non-fluorinated 4-(2-methylphenyl)-3-thiosemicarbazide (XlogP 1.7). The 0.41 log unit reduction in computed LogP (1.29 vs. 1.7), combined with essentially identical TPSA (50.08 vs. 50.1 Ų), predicts improved aqueous solubility at equivalent membrane permeability [2]. This profile is advantageous for preparing DMSO stock solutions at higher concentrations, generating aqueous dilution series for IC₅₀ determination, and minimizing non-specific binding and aggregation artifacts that can plague lipophilic compounds in biochemical assays. The additional hydrogen-bond acceptor capacity contributed by the fluorine atom (HBA = 2 vs. HBA = 1) may further enhance solvation in aqueous media [3].

Crystal Engineering and Solid-State Formulation: Exploiting the Characterized N—H···S Infinite Chain Architecture

Solid-state chemists and formulation scientists requiring thiosemicarbazide derivatives with well-characterized crystal packing should preferentially source this compound, as its single-crystal X-ray structure has been experimentally determined and explicitly compared with other thiosemicarbazide-group-containing structures [4]. The N—H···S hydrogen-bonded infinite chains along the [010] axis represent a distinct supramolecular motif that governs bulk properties including dissolution rate, mechanical stability, and hygroscopicity. This crystallographic characterization reduces the risk of unexpected polymorph-dependent property variations that can compromise reproducibility in solid-phase reactions, co-crystallization screens, or formulation development. Users relying on non-characterized analogs risk encountering unanticipated polymorphic forms with divergent solubility and stability profiles.

Heterocyclic Synthesis: Strategic Intermediate for 1,3,4-Thiadiazole and 1,2,4-Triazole Libraries with Tunable Physicochemical Profiles

Medicinal chemistry groups constructing heterocyclic compound libraries should select this compound as a precursor for oxidative cyclization to 1,3,4-thiadiazoles or base-catalyzed cyclization to 1,2,4-triazoles. The combination of 3-fluoro and 2-methyl substituents provides a disubstituted phenyl pharmacophore with computed LogP of 1.29 and TPSA of 50.08 Ų that is not available from simpler mono-substituted thiosemicarbazide building blocks . Published antibacterial SAR confirms that thiosemicarbazide-derived heterocycles (particularly 1,3,4-thiadiazoles) can exhibit significantly altered activity profiles compared to their linear thiosemicarbazide precursors, and the substitution pattern on the N⁴-aryl ring is a critical determinant of the cyclized product's biological activity [5]. The 3-fluoro-2-methyl substitution pattern thus enables access to a distinct region of heterocyclic chemical space compared to libraries built from 4-fluorophenyl, 3-chlorophenyl, or unsubstituted phenyl thiosemicarbazide precursors.

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